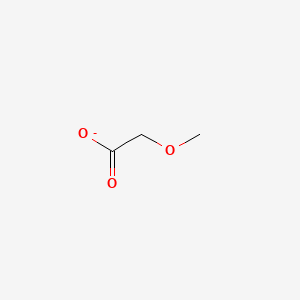

Methoxyacetate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

20758-58-1 |

|---|---|

Fórmula molecular |

C3H5O3- |

Peso molecular |

89.07 g/mol |

Nombre IUPAC |

2-methoxyacetate |

InChI |

InChI=1S/C3H6O3/c1-6-2-3(4)5/h2H2,1H3,(H,4,5)/p-1 |

Clave InChI |

RMIODHQZRUFFFF-UHFFFAOYSA-M |

SMILES |

COCC(=O)[O-] |

SMILES canónico |

COCC(=O)[O-] |

Otros números CAS |

20758-58-1 |

Sinónimos |

2-methoxyacetic acid methoxyacetate methoxyacetic acid methoxyacetic acid, calcium salt methoxyacetic acid, sodium salt |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methoxyacetate Synthesis: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and underlying mechanisms for the production of methoxyacetate, a key intermediate in the pharmaceutical and fine chemical industries. This document details various synthetic routes, presents quantitative data for comparative analysis, outlines experimental protocols, and visualizes complex chemical transformations.

Introduction

This compound esters, particularly methyl this compound, are valuable chemical intermediates used in the synthesis of a range of important molecules, including vitamins and sulfa drugs. The efficiency, selectivity, and environmental impact of their synthesis are critical considerations for industrial-scale production. This guide explores the core synthetic strategies employed, offering insights into reaction conditions, catalytic systems, and mechanistic details.

Major Synthesis Pathways

Several distinct pathways have been developed for the synthesis of methoxyacetates. The primary routes include the carbonylation of dimethoxymethane (B151124), the esterification of methoxyacetic acid, the reaction of methylal with formic acid, and the oxycarbonylation of methanol (B129727). Each pathway offers unique advantages and challenges in terms of feedstock availability, reaction conditions, and catalyst requirements.

Carbonylation of Dimethoxymethane (DMM)

The carbonylation of dimethoxymethane represents a promising and modern approach for the industrial production of methyl this compound.[1] This method involves the direct reaction of DMM with carbon monoxide in the presence of a suitable catalyst.

Mechanism: The reaction is typically catalyzed by solid acid catalysts, such as sulfonic acid resins or molecular sieves. The proposed mechanism involves the protonation of DMM by the acid catalyst, followed by the insertion of carbon monoxide and subsequent rearrangement to form the methyl this compound product.

Catalysts: A variety of catalysts have been investigated for this process, including:

-

Sulfonic acid resins[1]

-

Molecular sieves (e.g., FAU, MFI, BEA, MOR, MWW)[2]

-

Heteropolyacids[3]

-

Catalysts on supports like activated carbon, SBA-15, and MCM-41[4]

Esterification of Methoxyacetic Acid

A traditional and widely used method for synthesizing this compound esters is the Fischer esterification of methoxyacetic acid with an alcohol, typically methanol, in the presence of an acid catalyst.

Mechanism: The reaction follows the well-established Fischer esterification mechanism. The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

The precursor, methoxyacetic acid, can be synthesized via two primary routes:

-

Williamson Ether Synthesis-like Reaction: This involves the reaction of sodium methoxide (B1231860) with monochloroacetic acid.[5][6][7][8] This classic ether synthesis is an SN2 reaction where the methoxide ion acts as a nucleophile, displacing the chloride from chloroacetic acid.[9][10]

-

Oxidation of 2-Methoxyethanol (B45455): This industrial route utilizes air or oxygen to oxidize 2-methoxyethanol in the presence of a platinum catalyst.[5]

Reaction of Methylal and Formic Acid

A patented method describes the synthesis of methyl this compound from methylal (dimethoxymethane) and formic acid.[11] This process is conducted under moderate temperature and pressure with a suitable catalyst.

Catalysts: Catalysts such as p-toluenesulfonic acid, molecular sieves, and aluminum chloride have been reported for this reaction.[11]

Oxycarbonylation of Methanol

This process involves the reaction of methanol with carbon monoxide in the presence of a hydrogen fluoride (B91410) catalyst and an oxidizing agent.[12] This method allows for the direct synthesis of methyl this compound from methanol.

Reaction of Formaldehyde (B43269) or its Derivatives with Carbon Monoxide

Methyl this compound can also be produced by reacting formaldehyde or its derivatives (like trioxane (B8601419) or paraformaldehyde) with carbon monoxide.[13] The reaction is carried out in a boron trifluoride-methanol solution in the presence of a copper (I) or silver carbonyl catalyst.[13]

Quantitative Data Summary

The following tables summarize the quantitative data for various this compound synthesis pathways, providing a basis for comparison of their efficiencies.

Table 1: Carbonylation of Dimethoxymethane

| Catalyst | Temperature (°C) | Pressure (MPa) | DMM Conversion (%) | MMAc Selectivity (%) | Reference |

| Sulfonic acid resin | 120 | 6.0 | 99.98 | 50.66 | [1] |

| Sulfonic acid resin (water extracted) | 120 | 6.0 | - | 68.83 | [1] |

| FAU-type molecular sieve | 100 | 0.3 | - | ~80 | [2] |

Table 2: Reaction of Methylal and Formic Acid

| Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | MMAc Yield (%) | Reference |

| p-toluenesulfonic acid | 117 | 3 | 2 | 86 | [11] |

| p-toluenesulfonic acid | 140 | 2 | 5 | 81 | [11] |

| Molecular sieve | 135 | 2 | 7 | 83 | [11] |

| Aluminum chloride | 120 | 2 | 4 | 80 | [11] |

Table 3: Oxycarbonylation of Methanol

| Catalyst System | Temperature (°C) | CO Pressure (psi) | Reaction Time (h) | MMAc Yield (%) (based on CoF₃) | Reference |

| HF/BF₃, CoF₃ | 20 | 1000 | 2 | 53 | [12] |

Experimental Protocols

This section provides detailed experimental methodologies for key synthesis pathways, based on published literature.

Protocol for Methyl this compound Synthesis via DMM Carbonylation

Source: Adapted from a study on sulfonic acid resin catalysts.[1]

Materials:

-

Dimethoxymethane (DMM)

-

Sulfonic acid resin catalyst

-

Carbon monoxide (CO)

-

High-pressure reactor

Procedure:

-

The high-pressure reactor is charged with dimethoxymethane and the sulfonic acid resin catalyst.

-

The reactor is sealed and purged with carbon monoxide to remove air.

-

The reactor is pressurized with carbon monoxide to the desired reaction pressure (e.g., 6.0 MPa).

-

The reactor is heated to the reaction temperature (e.g., 120°C) while stirring.

-

The reaction is allowed to proceed for a specified duration.

-

After the reaction is complete, the reactor is cooled to room temperature and depressurized.

-

The solid catalyst is separated from the liquid product mixture by filtration.

-

The liquid product is analyzed by gas chromatography to determine the conversion of DMM and the selectivity to methyl this compound.

-

The methyl this compound can be purified from the product mixture by distillation.[1]

Protocol for Methoxyacetic Acid Synthesis via Williamson Ether Synthesis

Source: Adapted from patent literature.[7][8]

Materials:

-

Monochloroacetic acid

-

Sodium methoxide

-

Methanol

-

Methyl this compound (as solvent)

-

Dry hydrogen chloride gas

Procedure:

-

Monochloroacetic acid is reacted with a molar excess of sodium methoxide in a methanol solvent containing methyl this compound at an elevated temperature, preferably at the boiling point of the reaction mixture.

-

After the reaction is complete, the methanol is distilled off.

-

Methyl this compound is added to the residue to create a stirrable mixture.

-

Dry hydrogen chloride gas is bubbled through the mixture at 20-80°C to acidify the sodium this compound, causing sodium chloride to precipitate.

-

The precipitated sodium chloride is removed by filtration and washed with methanol.

-

The methyl this compound solvent is distilled off and can be recycled.

-

The remaining crude methoxyacetic acid can be purified by vacuum distillation to yield a product with 95-98% purity.

Protocol for Methyl this compound Synthesis from Methylal and Formic Acid

Source: Adapted from a patent.[11]

Materials:

-

Methylal

-

Formic acid

-

Catalyst (e.g., p-toluenesulfonic acid)

-

Stainless steel autoclave

Procedure:

-

A stainless steel autoclave is charged with methylal, formic acid, and the catalyst (e.g., 17.5g methylal, 23.0g formic acid, 0.25g p-toluenesulfonic acid).

-

The autoclave is sealed and heated to the desired reaction temperature (e.g., 117°C), leading to a pressure increase (e.g., 3 MPa).

-

The reaction is held at this temperature for a specified time (e.g., 2 hours).

-

After the reaction period, the autoclave is cooled to room temperature.

-

The liquid product is removed and analyzed by gas chromatography to determine the yield of methyl this compound.

Conclusion

The synthesis of this compound can be achieved through several viable pathways, each with its own set of advantages and disadvantages. The carbonylation of dimethoxymethane is emerging as a highly efficient and industrially applicable method, benefiting from high conversion rates and the use of reusable solid acid catalysts. The traditional esterification of methoxyacetic acid remains a robust method, with well-established procedures for the synthesis of the acid precursor. The choice of the optimal synthesis route will depend on factors such as feedstock availability and cost, desired scale of production, and environmental considerations. The data and protocols presented in this guide provide a solid foundation for researchers and professionals in the field to make informed decisions and to further optimize the synthesis of this important chemical intermediate.

References

- 1. Excellent prospects in methyl this compound synthesis with a highly active and reusable sulfonic acid resin catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CN104119228B - A kind of method of synthesizing methoxy methyl acetate - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. CN103894228A - Catalyst used for producing methyl this compound, and preparation method thereof - Google Patents [patents.google.com]

- 5. Methoxyacetic acid - Wikipedia [en.wikipedia.org]

- 6. Methoxyactic acid preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN1039798A - The preparation method of methoxyacetic acid - Google Patents [patents.google.com]

- 8. US4968840A - Process for preparing methoxyacetic acid - Google Patents [patents.google.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. CN102690199A - Preparation method for methyl this compound - Google Patents [patents.google.com]

- 12. US4482735A - Process for preparation of methyl this compound - Google Patents [patents.google.com]

- 13. EP0078162A1 - Process for producing methyl this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Methoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl methoxyacetate (CAS No. 6290-49-9) is an organic ester that is gaining significant interest in various scientific fields, including pharmaceutical synthesis and materials science.[1][2] Its unique combination of an ether and an ester functional group imparts a range of desirable properties, such as its utility as a solvent and as a versatile intermediate in the synthesis of more complex molecules.[1][3][4] Notably, it serves as a precursor in the synthesis of Vitamin B6 and other pharmaceutical compounds.[1][4] This guide provides a comprehensive overview of the physical and chemical properties of methyl this compound, complete with experimental protocols and visual diagrams to support research and development activities.

Physical Properties

The physical characteristics of methyl this compound are well-documented, making it a predictable and reliable compound for various applications. It exists as a clear, colorless to slightly brown liquid at room temperature.[2][5] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Methyl this compound

| Property | Value | References |

| Molecular Formula | C4H8O3 | [6] |

| Molecular Weight | 104.10 g/mol | [6] |

| Boiling Point | 129-130 °C (at 760 mmHg) | |

| Density | 1.051 g/mL (at 25 °C) | |

| Refractive Index (n20/D) | 1.396 | |

| Flash Point | 35 °C (95 °F) - closed cup | |

| Solubility | Soluble in water, chloroform, and methanol. | [5] |

| Appearance | Clear, colorless to slightly brown liquid | [2][5] |

Chemical Properties and Reactivity

Methyl this compound's chemical behavior is dictated by the presence of both an ester and an ether linkage. It is a flammable liquid and should be handled with appropriate safety precautions. It is stable under normal conditions but is incompatible with strong oxidizing agents, acids, and bases.[7] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[7]

Hydrolysis

Like other esters, methyl this compound can undergo hydrolysis to yield methoxyacetic acid and methanol. This reaction can be catalyzed by either an acid or a base. The general mechanism for acid-catalyzed ester hydrolysis is depicted below.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. CN102690199A - Preparation method for methyl this compound - Google Patents [patents.google.com]

- 4. Methyl methoxy acetate [chembk.com]

- 5. Methyl this compound CAS#: 6290-49-9 [m.chemicalbook.com]

- 6. Methyl this compound | C4H8O3 | CID 80507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl this compound(6290-49-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methoxyacetic acid pKa and acidity compared to acetic acid

An In-Depth Technical Guide to the Acidity of Methoxyacetic Acid Compared to Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the acidity of methoxyacetic acid in comparison to acetic acid, focusing on the underlying chemical principles and the experimental methods used for pKa determination. The significant difference in acidity between these two molecules is of great interest in fields ranging from medicinal chemistry to materials science, where precise control of acidic properties is crucial.

Comparative Acidity and pKa Values

The acidity of a compound is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. Methoxyacetic acid is a considerably stronger acid than acetic acid, as evidenced by their respective pKa values.

Data Summary: pKa Values

| Compound | Chemical Formula | pKa (at 25°C) | Reference |

| Methoxyacetic Acid | CH₃OCH₂COOH | 3.57 | [1][2] |

| Acetic Acid | CH₃COOH | 4.76 | [3][4][5] |

The Inductive Effect: The Source of Enhanced Acidity

The key to understanding the greater acidity of methoxyacetic acid lies in the concept of the inductive effect . This effect describes the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond.

In acetic acid, the methyl group (-CH₃) is weakly electron-donating, which slightly destabilizes the negative charge on the acetate (B1210297) conjugate base.

In contrast, methoxyacetic acid has a methoxy (B1213986) group (-OCH₃) in place of a methyl hydrogen. The oxygen atom in the methoxy group is highly electronegative. This causes it to withdraw electron density from the adjacent methylene (B1212753) group (-CH₂-), which in turn withdraws electron density from the carboxyl group (-COOH).[6][7][8] This electron-withdrawing inductive effect has a profound impact on the stability of the conjugate base formed upon deprotonation.

The withdrawal of electron density disperses the negative charge of the resulting methoxyacetate anion, stabilizing it more effectively than the acetate anion. A more stable conjugate base corresponds to a stronger acid, hence the lower pKa of methoxyacetic acid.[6][7]

Figure 1: Inductive effect in methoxyacetic vs. acetic acid.

Experimental Protocols for pKa Determination

Several robust methods are available for the experimental determination of pKa values. Potentiometric titration is the most common, but spectroscopic methods offer alternatives, especially for complex systems.

Potentiometric Titration

This is a classical and widely used method for determining pKa. It involves monitoring the pH of a solution of the acid as a strong base of known concentration is incrementally added.

Methodology:

-

Preparation: A precise amount of the carboxylic acid is dissolved in deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Calibration: A pH meter is calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration: The acid solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Analysis: The collected data (pH vs. volume of titrant added) is plotted to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This point corresponds to the inflection point of the sigmoid curve.

Figure 2: Workflow for pKa determination via titration.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine pKa values.[9][10] This method relies on the principle that the chemical shift of certain nuclei in a molecule is sensitive to the protonation state of the molecule.

Methodology:

-

Sample Preparation: A series of samples of the acid are prepared in buffers of varying, precisely known pH values.

-

Data Acquisition: ¹H or ¹³C NMR spectra are acquired for each sample.

-

Analysis: The chemical shift (δ) of a nucleus close to the carboxylic acid group is measured for each spectrum. A plot of the chemical shift versus pH will yield a sigmoidal curve.

-

pKa Determination: The pKa corresponds to the pH at the inflection point of this sigmoidal curve, which can be determined by fitting the data to the appropriate equation.[10]

Conclusion for Drug Development and Research

The significant increase in acidity from acetic acid (pKa 4.76) to methoxyacetic acid (pKa 3.57) due to the inductive effect of the methoxy group is a clear illustration of how subtle structural modifications can dramatically alter the physicochemical properties of a molecule. For researchers in drug development, understanding these electronic effects is paramount. The acidity of a functional group influences a drug's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. By strategically placing electron-withdrawing or -donating groups, medicinal chemists can fine-tune the pKa of a lead compound to optimize its pharmacokinetic and pharmacodynamic profile. The experimental protocols detailed herein provide the fundamental tools for accurately characterizing these crucial molecular properties.

References

- 1. Methoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. Methoxyacetic acid | 625-45-6 [chemicalbook.com]

- 3. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 5. Acetic acid - Wikipedia [en.wikipedia.org]

- 6. homework.study.com [homework.study.com]

- 7. homework.study.com [homework.study.com]

- 8. Explain the following statement. Although 2-methoxyacetic acid CH_{3}OCH.. [askfilo.com]

- 9. lifescienceglobal.com [lifescienceglobal.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solvatochromic Parameters of Methoxyacetate Esters and Their Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the characterization of solvent properties of methoxyacetate esters through the lens of solvatochromism. Due to a lack of directly published solvatochromic parameters for this specific class of esters, this document provides a comprehensive framework for their experimental determination. It outlines the theoretical underpinnings of solvatochromism, details the requisite experimental protocols using common solvatochromic probes, and presents comparative data for structurally analogous acetate (B1210297) esters to offer a predictive context. This guide is intended to equip researchers with the necessary knowledge to measure and apply solvatochromic parameters for this compound esters in their own work, particularly in fields such as drug development and reaction optimization where solvent-solute interactions are critical.

Introduction to Solvatochromism

Solvatochromism refers to the phenomenon where the color of a solution changes as the solvent is altered. This change in color is a manifestation of shifts in the absorption or emission spectra of a solute, known as a solvatochromic probe, in response to the polarity of the surrounding solvent molecules. The effect arises from differential solvation of the ground and excited electronic states of the probe molecule. By quantifying these spectral shifts, we can derive empirical solvent polarity scales, which are invaluable for understanding and predicting solvent effects on chemical reactions, equilibria, and absorption/fluorescence processes.

The most widely used solvatochromic parameters are the Kamlet-Taft parameters and the Catalan parameters.

-

Kamlet-Taft Parameters : This set of parameters provides a linear solvation energy relationship to separately quantify different aspects of solvent polarity:

-

α (Hydrogen Bond Acidity) : A measure of the solvent's ability to donate a hydrogen bond.

-

β (Hydrogen Bond Basicity) : A measure of the solvent's ability to accept a hydrogen bond.

-

π* (Dipolarity/Polarizability) : A measure of the solvent's ability to stabilize a charge or a dipole through dielectric effects.

-

-

Catalan Parameters : This is another multi-parameter scale that aims to provide a more refined description of solvent properties:

-

SA (Solvent Acidity) : Analogous to the Kamlet-Taft α parameter.

-

SB (Solvent Basicity) : Analogous to the Kamlet-Taft β parameter.

-

SP (Solvent Polarity) : Related to the solvent's ability to stabilize a dipole.

-

SdP (Solvent Dipolarity/Polarizability) : A measure of the solvent's dipolarity and polarizability.

-

Solvatochromic Parameters of Structurally Similar Esters

| Solvent | α (Hydrogen Bond Acidity) | β (Hydrogen Bond Basicity) | π* (Dipolarity/Polarizability) |

| Methyl Acetate | 0.00 | 0.42 | 0.60 |

| Ethyl Acetate | 0.00 | 0.45 | 0.55 |

| Butyl Acetate | 0.00 | 0.45 | 0.46 |

Data sourced from available literature. It is important to note that these values can vary slightly depending on the experimental conditions and the specific probes used for their determination.

Experimental Determination of Solvatochromic Parameters

The determination of solvatochromic parameters is primarily conducted using UV-Vis spectroscopy. The general procedure involves dissolving a specific solvatochromic dye in the solvent of interest and measuring its absorption spectrum to find the wavelength of maximum absorbance (λmax). This value is then used in specific equations to calculate the parameters.

Solvatochromic Probes

A variety of solvatochromic dyes are used as probes. The choice of probe depends on the specific parameter being measured.

-

For π* (Dipolarity/Polarizability) : Probes such as N,N-dimethyl-4-nitroaniline and 4-nitroanisole (B1192098) are commonly used. These molecules exhibit a significant change in their dipole moment upon electronic excitation, making their absorption spectra sensitive to the solvent's ability to stabilize dipoles.

-

For β (Hydrogen Bond Basicity) : 4-nitroaniline (B120555) and 4-nitrophenol (B140041) are often employed. The hydrogen bond donating ability of these probes makes their spectra sensitive to the hydrogen bond accepting capability of the solvent.

-

For α (Hydrogen Bond Acidity) : Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate) is the most sensitive and widely used probe for determining the ET(30) scale, which is strongly correlated with the Kamlet-Taft α parameter. Nile Red is another versatile probe whose absorption and fluorescence spectra are highly sensitive to solvent polarity.

Experimental Workflow

The following diagram illustrates the typical workflow for the experimental determination of solvatochromic parameters.

Detailed Experimental Protocol (Example using Reichardt's Dye for ET(30) and α)

-

Materials :

-

This compound ester (high purity, dried over molecular sieves).

-

Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate).

-

UV-Vis Spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Volumetric flasks and pipettes.

-

-

Procedure :

-

Solution Preparation : Prepare a stock solution of Reichardt's dye in a suitable volatile solvent (e.g., acetone). To a series of volumetric flasks, add a small, precise volume of the stock solution and evaporate the solvent under a gentle stream of nitrogen. This leaves a thin film of the dye. Add the this compound ester to each flask to dissolve the dye and prepare solutions of known, low concentration (typically 10-5 to 10-4 M). The absorbance should ideally be between 0.6 and 1.0 at the λmax.

-

Spectroscopic Measurement : Record the UV-Vis absorption spectrum of the dye solution in the this compound ester from approximately 400 nm to 800 nm. Use the pure this compound ester as the blank.

-

Determination of λmax : Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.

-

Calculation of ET(30) : Calculate the transition energy, ET(30), in kcal/mol using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)

-

Calculation of Normalized ETN : The normalized ETN parameter can be calculated using the following formula, which scales the polarity relative to tetramethylsilane (B1202638) (TMS) and water: ETN = (ET(solvent) - ET(TMS)) / (ET(water) - ET(TMS)) = (ET(solvent) - 30.7) / 32.4

-

Correlation to α : The Kamlet-Taft α parameter can be estimated from ET(30) values, although a direct determination using multiple probes is more accurate. For a more direct calculation of α, β, and π*, a set of specific probe molecules and corresponding equations must be used as detailed in the seminal works by Kamlet, Abboud, and Taft.

-

Logical Relationships in Solvatochromic Parameter Determination

The determination of a comprehensive set of solvatochromic parameters relies on the use of multiple probe molecules, each chosen for its specific sensitivity to a particular type of solvent-solute interaction. The following diagram illustrates the logical relationship between the experimental measurements and the derived parameters.

Conclusion

While a dedicated repository for the solvatochromic parameters of this compound esters is currently absent from scientific literature, this guide provides the foundational knowledge and detailed experimental procedures necessary for their determination. By leveraging the established methodologies of solvatochromism with probes like Reichardt's dye and others, researchers can quantitatively characterize the solvent properties of this compound esters. The comparative data for analogous acetate esters serve as a valuable point of reference. The ability to determine these parameters is crucial for professionals in drug development and other scientific fields where understanding and controlling solvent-solute interactions is paramount for success.

An In-depth Technical Guide on the Environmental Fate and Degradation of Methoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyacetate, a compound of interest in various industrial and pharmaceutical applications, is subject to several environmental fate and degradation processes. This technical guide provides a comprehensive overview of the current understanding of its journey through the environment, including its physical and chemical properties, and its susceptibility to both biological and non-biological degradation. Quantitative data from available studies are summarized, and detailed experimental protocols for assessing its environmental fate are provided. Furthermore, a proposed biodegradation pathway is visualized to aid in the understanding of its metabolic breakdown.

Physicochemical Properties

A thorough understanding of the environmental fate of a chemical begins with its fundamental physical and chemical properties. These properties govern its distribution and transport in different environmental compartments such as water, soil, and air. The key physicochemical properties of methoxyacetic acid and its common derivative, methyl this compound, are summarized in Table 1. Methoxyacetic acid's high water solubility and low octanol-water partition coefficient (LogP) suggest a high potential for mobility in aqueous environments.

| Property | Methoxyacetic Acid | Methyl this compound | Source(s) |

| Molecular Formula | C₃H₆O₃ | C₄H₈O₃ | [1][2] |

| Molecular Weight | 90.08 g/mol | 104.10 g/mol | [1][2] |

| Appearance | Colorless liquid | Clear, colorless liquid | [1][3] |

| Boiling Point | 202-204 °C | 131 °C | [1][3] |

| Melting Point | 7-9 °C | Not available | [1] |

| Water Solubility | Freely soluble | Soluble | [1][3] |

| Vapor Pressure | 1 mmHg @ 52.5 °C | 9.47 mmHg @ 25 °C | [1] |

| pKa | 3.57 | Not applicable | [4] |

| LogP (octanol-water partition coefficient) | -0.706 | -0.035 (estimated) | [3][5] |

Environmental Fate

The environmental fate of this compound is determined by a combination of transport and degradation processes. Its high water solubility indicates that it will predominantly reside in the aqueous phase of soil and water systems, with limited partitioning to sediment or organic matter.

Soil Sorption

The mobility of a chemical in the subsurface environment is largely governed by its sorption to soil particles. The soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are key parameters used to predict this behavior. While specific experimental data for this compound is limited, its low LogP value suggests that it will have a low affinity for soil organic matter and will be highly mobile in most soil types.[6] This high mobility increases the potential for groundwater contamination. The sorption of similar acidic herbicides has been shown to be influenced by soil pH and organic matter content, with lower sorption at higher pH values due to the anionic nature of the dissociated acid.

Volatilization

With a relatively low vapor pressure, significant volatilization of methoxyacetic acid from water or moist soil surfaces is not expected to be a major environmental transport pathway.

Degradation Pathways

This compound is susceptible to both biotic and abiotic degradation processes, which ultimately determine its persistence in the environment.

Biodegradation

Available data indicates that methoxyacetic acid is readily biodegradable.[7] A study following OECD Test Guideline 301A showed 94% degradation in activated sludge over a 10-day period.[7] This suggests that microbial degradation is a significant pathway for its removal from the environment.

While the complete microbial degradation pathway for this compound has not been fully elucidated in the available literature, based on the metabolism of similar ether-containing compounds by microorganisms such as Rhodococcus and Pseudomonas, a plausible pathway can be proposed. The initial step is likely the cleavage of the ether bond, a process known as O-dealkylation, which can be catalyzed by monooxygenase enzymes. This would result in the formation of glycolic acid and formaldehyde. Both of these intermediates are common metabolic products that can be readily mineralized to carbon dioxide and water through central metabolic pathways like the citric acid cycle.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can also contribute to the transformation of this compound in the environment.

Photolysis, or degradation by sunlight, can be a significant removal mechanism for some chemicals in surface waters and the atmosphere. The susceptibility of a chemical to photolysis depends on its ability to absorb light at environmentally relevant wavelengths (>290 nm). While specific data on the photolysis quantum yield for this compound is not available, aliphatic carboxylic acids generally exhibit low absorption in the solar spectrum, suggesting that direct photolysis in water is likely to be a slow process. Indirect photolysis, mediated by reactive species such as hydroxyl radicals present in sunlit waters, may play a more significant role.

Experimental Protocols

A variety of standardized experimental protocols, primarily from the Organisation for Economic Co-operation and Development (OECD), are available to assess the environmental fate and degradation of chemicals like this compound.

Biodegradability Testing (OECD 301A)

The "DOC Die-Away" test is a screening test for ready biodegradability in an aerobic aqueous medium.[7][9]

-

Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions in the dark. The degradation is followed by measuring the Dissolved Organic Carbon (DOC) at specific time intervals over a 28-day period.

-

Methodology:

-

Prepare a mineral salt medium and a stock solution of the test substance.

-

Inoculate the medium with a small volume of activated sludge, sewage effluent, or surface water.

-

Add the test substance to the inoculated medium to achieve a final concentration that gives a DOC of 10-40 mg/L.

-

Prepare control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).

-

Incubate the flasks at 22 ± 2 °C in the dark with shaking.

-

At regular intervals, withdraw samples, filter them, and analyze the DOC concentration.

-

Calculate the percentage of biodegradation based on the reduction of DOC in the test flasks compared to the controls.

-

Soil Sorption/Desorption (OECD 106)

This batch equilibrium method is used to determine the adsorption and desorption of a chemical on different soil types.[10][11]

-

Principle: A solution of the test substance is equilibrated with a soil sample of known properties. The concentration of the test substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.

-

Methodology:

-

Select and characterize different soil types (e.g., varying in organic carbon content, pH, and texture).

-

Prepare a stock solution of the test substance, preferably radiolabeled for ease of analysis.

-

Add a known volume of the test solution to a known mass of soil in a centrifuge tube.

-

Equilibrate the soil-solution mixture by shaking for a predetermined time at a constant temperature.

-

Separate the soil and solution by centrifugation.

-

Analyze the concentration of the test substance in the supernatant.

-

Calculate the amount of substance adsorbed to the soil.

-

The experiment is typically performed at several concentrations to generate a sorption isotherm, from which the Kd and Koc values can be derived.

-

Hydrolysis as a Function of pH (OECD 111)

This guideline describes a procedure for determining the rate of abiotic hydrolysis of chemicals in aqueous solutions at different pH values.[8][12]

-

Principle: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) containing the test substance are incubated in the dark at a constant temperature. The concentration of the test substance is measured over time to determine the rate of hydrolysis.

-

Methodology:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add the test substance to each buffer solution at a known concentration.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C for accelerated studies).

-

At various time intervals, take samples and analyze the concentration of the parent compound.

-

Determine the hydrolysis rate constant (k) and the half-life (t½) at each pH.

-

Analytical Methods

Accurate quantification of this compound and its potential degradation products in environmental matrices is crucial for fate and transport studies.

-

Sample Preparation: For water samples, direct injection may be possible for high-performance liquid chromatography (HPLC) analysis. For soil and sediment samples, an extraction step is necessary. This typically involves solvent extraction (e.g., with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.[13]

-

Quantification: High-performance liquid chromatography (HPLC) coupled with a suitable detector is a common technique for the analysis of organic acids like this compound.[5] A reverse-phase C18 column with an acidic mobile phase is often used. Detection can be achieved using a UV detector, but for higher sensitivity and selectivity, mass spectrometry (MS) is preferred. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and specificity for trace-level analysis in complex environmental matrices.[13] Gas chromatography-mass spectrometry (GC-MS) can also be used after a derivatization step to make the analyte more volatile.[14]

Conclusion

This compound is expected to be a mobile and non-persistent chemical in the environment. Its high water solubility and low potential for soil sorption suggest that it will primarily be found in the aqueous phase. The available evidence strongly indicates that this compound is readily biodegradable, with microbial degradation being the primary mechanism for its removal from soil and water. While a definitive microbial degradation pathway has yet to be fully elucidated, it is likely to involve O-dealkylation to form readily metabolizable intermediates. Abiotic degradation processes such as hydrolysis (for its esters) and photolysis may also contribute to its overall environmental fate, although they are expected to be less significant than biodegradation. Further research is needed to quantify the rates of these abiotic processes and to definitively characterize the microbial metabolic pathways and enzymes involved in the degradation of this compound. The standardized OECD protocols described herein provide a robust framework for conducting such investigations.

References

- 1. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 2. Elucidating the Pseudomonas aeruginosa Fatty Acid Degradation Pathway: Identification of Additional Fatty Acyl-CoA Synthetase Homologues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methoxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. Methoxyacetic acid | SIELC Technologies [sielc.com]

- 6. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 9. OECD 301A - Biodegradation Test - DOC - Situ Biosciences [situbiosciences.com]

- 10. oecd.org [oecd.org]

- 11. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

In Vitro Toxicological Profile of Methoxyacetic Acid: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the in vitro toxicological profile of methoxyacetic acid (MAA), providing a comprehensive overview of its cellular effects, mechanisms of action, and relevant experimental protocols.

Introduction

Methoxyacetic acid (MAA) is the primary and toxicologically active metabolite of the industrial solvent ethylene (B1197577) glycol monomethyl ether (EGME).[1] Exposure to its parent compound is associated with reproductive and developmental toxicities in both humans and animal models.[2][3][4] In vitro studies are crucial for elucidating the specific molecular mechanisms underlying MAA-induced toxicity. This technical guide provides a comprehensive overview of the in vitro toxicological profile of MAA, focusing on its effects on various cell types, underlying signaling pathways, and detailed experimental protocols to assess its impact.

Mechanisms of Methoxyacetic Acid Toxicity

In vitro research has identified several key mechanisms through which MAA exerts its toxic effects. These primarily include the induction of apoptosis (programmed cell death) and cell cycle arrest, inhibition of histone deacetylases (HDACs), and impairment of mitochondrial function.

Induction of Apoptosis and Cell Cycle Arrest

A significant body of evidence demonstrates that MAA is a potent inducer of apoptosis and cell cycle arrest in various cell types.[5][6][7]

-

Prostate Cancer Cells: In human prostate cancer cell lines (LNCaP, C4-2B, PC-3, and DU-145), MAA dose-dependently inhibits cell growth by inducing apoptosis and causing cell cycle arrest, primarily at the G1 phase.[5][6] This effect is mediated, in part, by the downregulation of the anti-apoptotic protein Baculoviral IAP Repeat Containing 2 (BIRC2, also known as cIAP1), leading to the activation of caspases 3 and 7.[5]

-

Testicular Cells: MAA induces apoptosis in spermatocytes in both human and rat testicular tissues.[2] This is a key event in the testicular toxicity observed in vivo. Studies on cultured rat seminiferous tubules have shown that MAA can effectively model the in vivo testicular toxicity, leading to the disruption of meiosis.[8]

-

Cell Cycle Regulation: The G1 phase arrest induced by MAA is associated with the upregulation of the cyclin-dependent kinase inhibitor p21.[5][6] Interestingly, this upregulation occurs through a p53-independent mechanism.[5] MAA treatment also leads to a subsequent downregulation of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4).[5][6]

Inhibition of Histone Deacetylases (HDACs)

MAA is a known inhibitor of histone deacetylases (HDACs), which plays a significant role in its mechanism of toxicity and potential anti-cancer activity.[5][6][9]

-

Mechanism: By inhibiting HDACs, MAA leads to the hyperacetylation of histones H3 and H4.[5] This alteration in chromatin structure can affect gene expression.

-

p21 Upregulation: The MAA-induced upregulation of p21 is directly linked to its HDAC inhibitory activity.[5] Increased histone acetylation on the p21 promoter enhances its transcription.[5]

Mitochondrial Dysfunction

MAA has been shown to inhibit mitochondrial function, a critical factor in cellular energy metabolism and survival.

-

Inhibition of Respiration: In isolated rat liver mitochondria, MAA inhibits state 3 respiration and the respiratory control ratio (RCR) when using succinate (B1194679) or citrate/malate as substrates.[1][10] This indicates an impairment of the electron transport chain.

-

Target Organs: The targeting of tissues with high metabolic activity and cell turnover, such as the testes, may be explained by this effect on mitochondrial respiration.[1]

Endocrine Disruption

MAA can also act as an endocrine-disrupting chemical by modulating nuclear receptor activity.

-

Androgen Receptor: MAA has been shown to increase the transcriptional activity of the androgen receptor (AR) through a tyrosine kinase signaling pathway involving phosphoinositide 3-kinase (PI3K).[11] This modulation of AR activity could contribute to its testicular toxicity.[11]

Quantitative Toxicological Data

The following tables summarize the quantitative data from various in vitro studies on the effects of methoxyacetic acid.

Table 1: Cytotoxicity and Apoptosis Induction by Methoxyacetic Acid

| Cell Type | Assay | Concentration | Exposure Time | Effect | Reference |

| Human Prostate Cancer Cells (LNCaP, C4-2B, PC-3, DU-145) | Cell Viability (CellTiter-Glo) | 5 mM | 72 h | Significant decrease in cell viability | [7] |

| Human Prostate Cancer Cells (LNCaP, C4-2B, PC-3, DU-145) | Apoptosis (Cell Death Detection ELISA) | 5 mM | 24 h | Significant increase in apoptotic nucleosomes | [5] |

| Human Prostate Cancer Cells (LNCaP, C4-2B, PC-3, DU-145) | Apoptosis (PARP Cleavage) | 5 mM & 20 mM | Up to 72 h | Dose- and time-dependent increase in cleaved PARP | [5] |

| Rat Seminiferous Tubules | Spermatocyte Degeneration | ≥ 1 mM | 5 h exposure, 19 h observation | Degeneration of spermatocytes | [2] |

| Human Testicular Tissue | Germ Cell Death | ≥ 1 mM | 5 h exposure, 19 h observation | Apoptotic germ cell death | [2] |

Table 2: Effects of Methoxyacetic Acid on Cellular Metabolism and Gene Expression

| Cell Type | Parameter Measured | Concentration | Exposure Time | Effect | Reference |

| Rat Sertoli Cells | Lactate (B86563) Production | 3 mM & 10 mM | 6, 9, and 12 h | Significant decrease in lactate accumulation | [11][12] |

| Rat Sertoli Cells | Lactate Production | 5 mM | Not specified | Decrease in lactate concentration | [13] |

| Human Prostate Cancer Cells | p21 Protein Expression | 5 mM | 12 h | Increased p21 protein level | [5] |

| Human Prostate Cancer Cells | p21 Protein Expression | 20 mM | 12-24 h | Peak p21 level, then decrease | [5] |

| TM3 Mouse Leydig Cells | Cyp17a1 and Shbg Gene Expression | Not specified | Not specified | Markedly increased expression | [11] |

| TM3 Mouse Leydig Cells | Igfbp3 Gene Expression | Not specified | Not specified | ~90% suppression of expression | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the toxicological profile of methoxyacetic acid.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete culture medium

-

Methoxyacetic acid (MAA) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidified isopropanol)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

MAA Treatment: Prepare serial dilutions of MAA in complete culture medium. Remove the old medium from the wells and add 100 µL of the MAA dilutions to the respective wells. Include a vehicle control (medium without MAA).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle control.

Apoptosis Detection: Cell Death Detection ELISA

This enzyme-linked immunosorbent assay quantitatively measures the histone-associated DNA fragments (mono- and oligonucleosomes) released during apoptosis.

Materials:

-

Cells of interest

-

Cell culture plates

-

Methoxyacetic acid (MAA)

-

Cell Death Detection ELISA PLUS Kit (e.g., from Roche)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed cells and treat with various concentrations of MAA for the desired time period as described for the MTT assay.

-

Cell Lysis: After treatment, centrifuge the plate (for suspension cells) or lyse adherent cells directly in the well according to the kit manufacturer's instructions. This releases the cytoplasmic histone-associated DNA fragments.

-

ELISA Procedure: a. Transfer the cell lysates to a streptavidin-coated microplate. b. Add the immunoreagent (a mixture of anti-histone-biotin and anti-DNA-peroxidase) to each well. c. Incubate for 2 hours at room temperature on a plate shaker. During this time, the anti-histone antibody binds to the histone part of the nucleosomes, and the complex is captured by the streptavidin-coated plate. The anti-DNA-peroxidase antibody binds to the DNA part of the nucleosomes. d. Wash the wells thoroughly to remove unbound components. e. Add the ABTS substrate solution and incubate until a color develops. f. Add the stop solution.

-

Absorbance Measurement: Measure the absorbance at 405 nm (with a reference wavelength of 490 nm).

-

Data Analysis: The absorbance is directly proportional to the amount of apoptotic nucleosomes in the sample.

Western Blot Analysis for Apoptosis Markers

Western blotting can be used to detect the cleavage of key apoptotic proteins like PARP and caspases.

Materials:

-

Cells and MAA treatment as previously described

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-cleaved caspase-7, anti-BIRC2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: After MAA treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine changes in protein levels. A loading control (e.g., GAPDH or β-actin) should be used to normalize the data.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate the interaction of proteins, such as transcription factors or modified histones, with specific DNA regions in the cell.

Materials:

-

Cells and MAA treatment

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench formaldehyde)

-

Lysis buffers

-

Sonicator or micrococcal nuclease (for chromatin shearing)

-

ChIP-grade antibodies (e.g., anti-acetyl-histone H3, anti-acetyl-histone H4)

-

Protein A/G magnetic beads or agarose

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

PCR primers for the target DNA region (e.g., p21 promoter)

-

Real-time PCR system

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight at 4°C. Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Analysis by qPCR: Use real-time PCR to quantify the amount of the specific DNA sequence (e.g., p21 promoter) that was co-immunoprecipitated with the protein of interest.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by methoxyacetic acid and a general experimental workflow for its in vitro toxicological assessment.

Caption: MAA-induced apoptosis pathway via BIRC2 downregulation.

Caption: MAA-induced G1 cell cycle arrest via HDAC inhibition and p21 upregulation.

Caption: MAA enhances Androgen Receptor signaling via the PI3K pathway.

Caption: General workflow for in vitro toxicological assessment of MAA.

Conclusion

The in vitro toxicological profile of methoxyacetic acid is characterized by its ability to induce apoptosis and cell cycle arrest through multiple mechanisms, including the inhibition of HDACs and the modulation of key signaling pathways. Its impact on mitochondrial function and endocrine signaling further contributes to its cellular toxicity. The experimental protocols and data presented in this guide provide a robust framework for researchers to investigate the effects of MAA in various in vitro models, contributing to a better understanding of its toxic potential and the development of strategies to mitigate its adverse effects.

References

- 1. Mitochondrial Respiratory Complex Assay | Cyprotex | Evotec [evotec.com]

- 2. broadpharm.com [broadpharm.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. The effect of 2-methoxyethanol and methoxyacetic acid on Sertoli cell lactate production and protein synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. The production of lactate and pyruvate as sensitive indices of altered rat Sertoli cell function in vitro following the addition of various testicular toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Evolution of Methoxyacetate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyacetate compounds, a class of organic molecules characterized by a methoxy (B1213986) group adjacent to an ester or carboxylic acid functionality, have carved a significant niche in the landscape of chemical synthesis and pharmacology. From their early beginnings as laboratory curiosities to their current role as vital intermediates in the production of pharmaceuticals and other specialty chemicals, their journey reflects the broader advancements in organic chemistry and molecular biology. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of this compound compounds. It details key synthetic methodologies with experimental protocols, presents quantitative data for comparative analysis, and elucidates the biological signaling pathways influenced by these molecules.

Discovery and Historical Context

The precise first synthesis of a this compound compound is not definitively documented in readily available historical records. However, the foundational chemistry enabling their creation emerged in the 19th century with the development of Williamson ether synthesis and esterification reactions. The reaction of sodium methoxide (B1231860) with monochloroacetic acid is a classic approach that has been utilized for over a century to produce methoxyacetic acid.[1] Early 20th-century chemical literature contains numerous references to the synthesis and properties of simple alkyl methoxyacetates, indicating their availability and use as research chemicals and solvents.

A notable milestone in the industrial production of methoxyacetic acid is a 1949 patent that describes its synthesis from monochloroacetic acid and methanol (B129727) under high pressure and temperature, albeit with a modest yield of 35%.[2] Subsequent developments focused on improving yields and reaction conditions. A 1979 German patent detailed a process involving the reaction of sodium monochloroacetate with sodium methylate in methanol.[2] Modern industrial routes often involve the catalytic oxidation of 2-methoxyethanol.[1]

The applications of this compound compounds have also evolved. Initially used as solvents and in the production of plasticizers, their significance grew as intermediates in the synthesis of more complex molecules.[1] Today, they are crucial in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals.[3] For instance, ethyl this compound is employed as an acyl donor in the enzymatic kinetic resolution of amines, a vital process in producing enantiomerically pure pharmaceutical ingredients.

Key Synthetic Methodologies

The synthesis of this compound compounds can be broadly categorized into two primary strategies: the Williamson ether synthesis approach and the oxidation of corresponding alcohols. More recent innovations have also introduced carbonylation methods.

From Chloroacetates (Williamson Ether Synthesis)

This classical and widely practiced method involves the nucleophilic substitution of a chloroacetate (B1199739) with a methoxide source.

Experimental Protocol: Synthesis of Methoxyacetic Acid [2]

-

Materials: Monochloroacetic acid, methanol, sodium methylate, methoxyacetic acid methyl ester (as solvent), dry hydrochloric acid gas.

-

Procedure:

-

Dissolve 0.5 moles of monochloroacetic acid in 100 cm³ of methanol.

-

With vigorous stirring, add 1.1 moles of a 30% sodium methylate solution in methanol dropwise at 40°C.

-

Heat the reaction mixture to boiling and maintain until the monochloroacetic acid is consumed (monitored by analysis).

-

Distill off the methanol from the reaction mixture.

-

Add 200 cm³ of methoxyacetic acid methyl ester to the residue to create a stirrable mixture.

-

Cool the mixture to 25-30°C and introduce dry hydrochloric acid gas until the methoxyacetic acid is fully liberated from its sodium salt.

-

Filter the precipitated sodium chloride and wash it with methanol.

-

Distill off the methoxyacetic acid methyl ester solvent under reduced pressure (e.g., 40 bar).

-

The remaining crude methoxyacetic acid can be further purified by vacuum distillation.

-

Oxidation of 2-Methoxyethanol

This method represents a more direct industrial route to methoxyacetic acid, avoiding the use of chlorinated starting materials.

Experimental Protocol: Catalytic Oxidation of 2-Methoxyethanol [4][5]

-

Materials: 2-methoxyethanol, deionized water, 5 wt% Platinum on carbon (Pt/C) catalyst, oxygen gas.

-

Procedure:

-

In a suitable autoclave, combine 30 mL of 2-methoxyethanol, 40 mL of deionized water, and 0.25 g of 5 wt% Pt/C catalyst.

-

Pressurize the reactor with oxygen to 0.6 MPa.

-

Heat the reaction mixture to 70°C and maintain for 7 hours with stirring.

-

After cooling the reactor to room temperature, filter the catalyst for recovery and reuse.

-

The filtrate is subjected to reduced pressure distillation, collecting the fraction at 92-94°C / 10 mmHg to obtain pure methoxyacetic acid.

-

Carbonylation of Methanol or its Derivatives

More advanced methods involve the carbonylation of methanol or its derivatives, offering alternative pathways to methyl this compound.

Experimental Protocol: Oxycarbonylation of Methanol [6]

-

Materials: Methanol, hydrogen fluoride (B91410) (catalyst), cobalt(II) fluoride (oxidizing agent), carbon monoxide, 30% hydrogen peroxide.

-

Procedure (Illustrative Example):

-

Charge a 300-ml magnetically-stirred stainless steel autoclave with 3.0 g of CoF₂, 50 g of hydrogen fluoride, and 30 psi of BF₃ at 0°C.

-

Add 23 grams of methanol to the reaction solution.

-

Pressurize the autoclave with 1100 psi of carbon monoxide.

-

Initiate the reaction by adding 5 ml of 30% hydrogen peroxide.

-

Warm the autoclave to 20°C and stir.

-

After the reaction period, the products are recovered and analyzed, typically by vapor-phase chromatography, to determine the yield of methyl this compound.

-

Quantitative Data on Synthetic Methods

The efficiency of various synthetic routes for this compound compounds can be compared through their reported yields and reaction conditions.

| Method | Starting Materials | Key Reagents/Catalyst | Temperature | Pressure | Yield | Reference |

| Williamson Ether Synthesis | Monochloroacetic acid, Sodium methylate | Methanol (solvent) | Boiling point of methanol | Atmospheric | 90% | [2] |

| High-Pressure Synthesis | Monochloroacetic acid, Methanol | None | 200°C | High Pressure (Autoclave) | 35% | [2] |

| Oxidation of 2-Methoxyethanol | 2-Methoxyethanol | Pt/C, O₂ | 60-80°C | 0.5-0.8 MPa | 90-92% | [4] |

| Oxidation with Nitric Acid | Ethylene glycol monomethyl ether | Nitric acid, Copper chloride | 50-100°C | Atmospheric | Not specified | [7] |

| Oxycarbonylation of Methanol | Methanol, Carbon monoxide | HF, CoF₂, H₂O₂ | 20°C | ~1100 psi | 16% (based on H₂O₂) | [6] |

Physicochemical Properties

The physical and chemical properties of methoxyacetic acid and its common esters are crucial for their application and handling.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | pKa | Reference |

| Methoxyacetic Acid | C₃H₆O₃ | 90.08 | 202-204 | 7-9 | 1.174 | 3.57 | [1][8] |

| Methyl this compound | C₄H₈O₃ | 104.10 | 129-130 | - | 1.051 | - | [9][10] |

| Ethyl this compound | C₅H₁₀O₃ | 118.13 | 142 | - | 1.007 | - | [11] |

Biological Signaling Pathways and Mechanisms of Action

Methoxyacetic acid is the primary toxic metabolite of the industrial solvent 2-methoxyethanol.[1] Its toxicity is linked to several key biological pathways, primarily mitochondrial dysfunction and epigenetic modifications.

Mitochondrial Toxicity

Methoxyacetic acid has been shown to be a potent inhibitor of mitochondrial respiration. The proposed mechanism involves the direct inhibition of cytochrome c oxidase (Complex IV) , a critical enzyme in the electron transport chain. This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). The accumulation of ROS can induce oxidative stress, damage cellular components, and trigger apoptosis.

References

- 1. Methoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. US4968840A - Process for preparing methoxyacetic acid - Google Patents [patents.google.com]

- 3. CN104892390A - Methoxyactic acid preparation method - Google Patents [patents.google.com]

- 4. Methoxyactic acid preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN109415289B - Method for producing 2-methoxyacetic acid - Google Patents [patents.google.com]

- 6. US4482735A - Process for preparation of methyl this compound - Google Patents [patents.google.com]

- 7. CN101979372B - Preparation method of methoxyacetic acid - Google Patents [patents.google.com]

- 8. Methoxyacetic Acid | C3H6O3 | CID 12251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Methyl this compound | C4H8O3 | CID 80507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-methoxyethyl acetate, 3938-96-3 [thegoodscentscompany.com]

Methoxyacetate as a Precursor in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetate and its derivatives are versatile building blocks in organic synthesis, valued for their utility as precursors, protecting groups, and key intermediates in the formation of complex molecules. The presence of both an ester and an ether functional group within a small molecular framework allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on its role in the construction of pharmaceutical and agrochemical compounds. Detailed experimental protocols, quantitative data, and visualizations of key synthetic pathways are presented to facilitate its practical application in the laboratory.

Synthesis of this compound Derivatives

Methoxyacetic acid and its esters are important organic intermediates. Methoxyacetic acid is a colorless liquid that can be used to synthesize methyl this compound through an esterification reaction with methanol (B129727).[1] This ester is a valuable intermediate for the kinetic resolution of chiral amines and in the synthesis of pharmaceuticals like Vitamin B6 and sulfanilamide-5-pyrimidine.[1][2]

Several methods exist for the synthesis of methyl this compound, including:

-

Carbonylation: Using methanol or methylal as a raw material, though this method can have low yield and selectivity.[3]

-

From Chloroacetic Acid: Reaction of chloroacetic acid and sodium methoxide (B1231860) to first produce methoxyacetic acid, followed by esterification.[3]

-

Oxidation and Esterification: Starting from ethylene (B1197577) glycol monomethyl ether, which is oxidized to methoxyacetic acid and then esterified.[3]

A common laboratory and industrial scale preparation involves the reaction of a chloroacetic acid ester with an alkali metal methoxide, such as sodium methoxide.[4]

This compound in Key Organic Reactions

The unique structure of this compound allows it to participate in a variety of fundamental organic reactions, making it a valuable tool for synthetic chemists.

Esterification and Transesterification

The esterification of methoxyacetic acid is a straightforward and common reaction. For instance, methyl this compound can be synthesized by reacting methoxyacetic acid with methanol in the presence of an acid catalyst.[1] Furthermore, this compound esters can undergo transesterification to yield esters of higher alcohols. This is typically achieved by reacting the methyl this compound with a higher alcohol, such as isopropanol (B130326) or n-butanol, and removing the methanol by distillation to drive the equilibrium towards the desired product.[4]

Alkylation and C-C Bond Formation

Methyl dithis compound can serve as a precursor to lithium enolates, which are crucial for many carbon-carbon bond-forming reactions.[5] These enolates can participate in reactions like the Claisen condensation, enabling the construction of more complex carbon skeletons.[5] The controlled generation of enolates from this compound derivatives allows for selective reactions, leading to the synthesis of intricate compounds.[5]

Use as a Protecting Group

The methoxyacetyl (Mac) group has been utilized as a protecting group for alcohols and phenols for over five decades. It offers a good balance of stability and selective removal in the presence of other functional groups, including other esters. The protection of an alcohol can be achieved using methoxymethyl acetate (B1210297) in the presence of a Lewis acid catalyst like zinc chloride.[6] Deprotection can be accomplished under mild conditions, for example, using methanol and tert-butylamine, which can selectively cleave the methoxyacetyl ester while leaving other ester groups intact.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound as a precursor.

Table 1: Synthesis of this compound Esters

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Chloroacetic acid ester | Sodium methoxide, Methanol, Reflux | Methyl this compound | >98% conversion | [4] |

| Methoxyacetic acid | Methanol, Acid catalyst | Methyl this compound | High | [1] |

| Methyl this compound | Isopropanol, Reflux, Distillation of methanol | Isopropyl this compound | >98% conversion | [4] |

| Methyl this compound | n-Butanol, Reflux, Distillation of methanol | n-Butyl this compound | >98% conversion | [4] |

| Methylal, Formic Acid | p-toluenesulfonic acid, 120°C, 6h, 1MPa | Methyl this compound | 85% | [2] |

Table 2: this compound in Protecting Group Chemistry

| Substrate | Protecting Reagent/Conditions | Protected Product | Yield (%) | Deprotection Reagent/Conditions | Deprotected Product | Yield (%) | Reference |

| Phenol (B47542) | Methoxymethyl acetate, ZnCl₂ etherate, CH₂Cl₂, RT, 16h | Methoxymethyl phenyl ether | 81% | - | - | - | [6] |

| 4-Nitrobenzyl alcohol | Methoxymethyl acetate, ZnCl₂ etherate, CH₂Cl₂, RT, 3h | 4-Nitrobenzyl methoxymethyl ether | 76% | - | - | - | [6] |

| 3,4-Dichlorophenol | Methoxymethyl acetate, ZnCl₂ etherate, CH₂Cl₂ | 3,4-Dichlorophenyl methoxymethyl ether | 66% | - | - | - | [6] |

| 4-Carbomethoxyphenol | Methoxymethyl acetate, ZnCl₂ etherate, CH₂Cl₂ | 4-Carbomethoxyphenyl methoxymethyl ether | 68% | - | - | - | [6] |

| sn-3-p-toluenesulfonate derivative | This compound displacement | Reactive methoxyacetyl ester | - | Methanol/tert-butylamine | Selectively cleaved product | 82% |

Experimental Protocols

Protocol 1: Synthesis of Methyl this compound from a Chloroacetic Acid Ester

Objective: To synthesize methyl this compound via the reaction of a chloroacetic acid ester with sodium methoxide.

Materials:

-

Chloroacetic acid methyl ester

-

Sodium methoxide solution in methanol (e.g., 30%)

-

Methanol

-

Round-bottom flask with reflux condenser and dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a solution of sodium methoxide in methanol in a round-bottom flask, add chloroacetic acid methyl ester dropwise at a controlled temperature (e.g., 40-50 °C) with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of time (e.g., 3 hours) to ensure complete reaction.

-

After reflux, set up the apparatus for distillation and remove the methanol from the reaction mixture.

-

The resulting crude methyl this compound can be purified by fractional distillation under reduced pressure.

Expected Outcome: A high conversion to methyl this compound is expected.[4] The purity can be assessed by gas chromatography.

Protocol 2: Protection of an Alcohol using Methoxymethyl Acetate

Objective: To protect a hydroxyl group as a methoxymethyl (MOM) ether.

Materials:

-

Alcohol or phenol substrate

-

Methoxymethyl acetate

-

Zinc chloride etherate (or another suitable Lewis acid)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Round-bottom flask with a stirrer

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Dissolve the alcohol or phenol substrate in dichloromethane in a round-bottom flask.

-

Add a tenfold molar excess of methoxymethyl acetate to the solution.[6]

-

Add a catalytic amount of zinc chloride etherate.

-

Stir the reaction mixture at room temperature. The reaction time will vary depending on the substrate (e.g., 3 hours for 4-nitrobenzyl alcohol, 16 hours for phenol).[6]

-

Upon completion (monitored by TLC), quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting methoxymethyl ether by column chromatography if necessary.

Expected Outcome: The corresponding methoxymethyl ether should be obtained in good yield (66-81% depending on the substrate).[6]

Protocol 3: Transesterification of Methyl this compound

Objective: To synthesize a higher ester of methoxyacetic acid from methyl this compound.

Materials:

-

Methyl this compound

-

Higher alcohol (e.g., isopropanol, n-butanol)

-

Round-bottom flask with a fractional distillation column

-

Heating mantle

Procedure:

-

Combine methyl this compound and an excess of the higher alcohol in a round-bottom flask.

-

Heat the mixture to reflux.

-

Set up a fractional distillation apparatus to selectively remove the methanol as it is formed. A column with good separation efficiency (e.g., a Multifil column) is recommended.[4]

-

Continue the reaction until the conversion of methyl this compound to the desired ester is complete (monitored by GC). This may take several hours.[4]

-

After cooling, the reaction mixture can be worked up by removing the excess alcohol and purifying the product by distillation.

Expected Outcome: A high conversion (>98%) to the higher this compound ester can be achieved.[4]

Visualizations

The following diagrams illustrate key logical relationships and experimental workflows involving this compound.

Caption: Synthesis of Methyl this compound.

Caption: Alcohol Protection Workflow.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN102690199A - Preparation method for methyl this compound - Google Patents [patents.google.com]

- 3. GB2221905A - Preparation of methoxyacetic acid - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. US6143920A - Process for the preparation of methoxyacetic acid esters - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to Methyl Methoxyacetate for Researchers and Drug Development Professionals